N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide is a complex organic compound with the molecular formula C20H14ClN3O4 and a molecular weight of 395.8 g/mol . This compound is characterized by the presence of a nitro group, a chlorophenyl group, and an amide linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: Formation of N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-chlorophenylamine and 2-nitrobenzoic acid.
Scientific Research Applications
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-aminobenzamide
- N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide
Uniqueness
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C20H14ClN3O4 |
---|---|
Molecular Weight |
395.8g/mol |
IUPAC Name |
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C20H14ClN3O4/c21-14-6-4-8-16(12-14)22-19(25)13-5-3-7-15(11-13)23-20(26)17-9-1-2-10-18(17)24(27)28/h1-12H,(H,22,25)(H,23,26) |
InChI Key |
YQCCHQHBKJQVPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.